molecular formula C20H25ClN4O3S2 B11419861 5-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11419861
M. Wt: 469.0 g/mol
InChI Key: ZQHYJODNNKUUFL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide involves multiple steps. The synthetic route typically includes the following steps:

    Formation of the pyrimidine ring: This step involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidine ring.

    Introduction of the chloro group: Chlorination is carried out using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the sulfonyl group: The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base.

    Formation of the piperidine ring: The piperidine ring is synthesized separately and then attached to the main structure through a nucleophilic substitution reaction.

    Final assembly: The final compound is assembled by linking the various fragments together under specific reaction conditions

Chemical Reactions Analysis

5-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide undergoes several types of chemical reactions:

Scientific Research Applications

5-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

5-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide can be compared with other similar compounds, such as:

    5-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide: This compound has a similar structure but with a methyl group instead of an ethyl group.

    5-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(propylsulfanyl)pyrimidine-4-carboxamide: This compound has a propyl group instead of an ethyl group.

    5-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(butylsulfanyl)pyrimidine-4-carboxamide: This compound has a butyl group instead of an ethyl group

Properties

Molecular Formula

C20H25ClN4O3S2

Molecular Weight

469.0 g/mol

IUPAC Name

5-chloro-N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]-2-ethylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C20H25ClN4O3S2/c1-3-15-7-5-6-12-25(15)30(27,28)16-10-8-14(9-11-16)23-19(26)18-17(21)13-22-20(24-18)29-4-2/h8-11,13,15H,3-7,12H2,1-2H3,(H,23,26)

InChI Key

ZQHYJODNNKUUFL-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NC(=NC=C3Cl)SCC

Origin of Product

United States

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